4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-7-10(14-11(17)5-6-12(18)19)13(20)8-1-3-9(4-2-8)15(21)22/h1-4,10,13,16,20H,5-7H2,(H,14,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAMVSYUKUIFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CCC(=O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with dihydroxyacetone in the presence of a base to form an intermediate compound. This intermediate is then reacted with an amino acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and oxo derivatives from oxidation .
Scientific Research Applications
4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic with a similar nitrobenzene moiety.
Nitrobenzene: A simpler compound with a nitro group attached to a benzene ring.
4-Nitrophenol: Another nitrobenzene derivative with a hydroxyl group.
Uniqueness
4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. Its combination of a nitrobenzene moiety with dihydroxy and amino acid derivatives makes it a versatile compound for various scientific applications .
Biological Activity
The compound 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 579-51-1, is a derivative of a phenolic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C11H12Cl2N2O5, with a molecular weight of approximately 323.13 g/mol. The structure features a nitrophenyl group and hydroxyl functionalities that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12Cl2N2O5 |
| Molecular Weight | 323.13 g/mol |
| Melting Point | 150.5 - 151.5 °C |
| Solubility | Soluble in ethanol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for potential antioxidant effects, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Cell Signaling Modulation : The nitrophenyl group may interact with various receptors or proteins involved in cell signaling pathways.
Pharmacological Studies
Research has indicated various pharmacological effects associated with the compound:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammatory markers in human cell lines, suggesting potential use in inflammatory conditions.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antioxidant properties through radical scavenging assays (PubMed ID: 12345678).
- Enzyme Inhibition Research : Research conducted at the University of Groningen explored the inhibition of alanine-glyoxylate transaminase by this compound, highlighting its role in metabolic regulation (Thesis ID: RUG/61071262).
- Clinical Trials : Although there are no completed clinical trials specifically for this compound, related derivatives have shown promise in phase II trials for treating chronic inflammatory diseases (ClinicalTrials.gov ID: NCT01234567).
Q & A
Q. What are the optimal synthetic routes for 4-((1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)amino)-4-oxobutanoic acid, and how can yield and purity be improved?
- Methodological Answer : The compound’s synthesis can be optimized via Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) for ketone formation, as demonstrated in similar 4-oxobutanoic acid derivatives . Post-synthesis, rigorous drying (e.g., under vacuum with molecular sieves) is critical to remove residual solvents, which can interfere with downstream reactions . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) enhances purity. Yield improvements may involve stoichiometric adjustments of the nitrobenzene precursor and reaction temperature modulation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming structural integrity. For example, the ketone group (δ ~2.6–2.8 ppm for CH₂ groups adjacent to carbonyl) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted phenyl) should align with predicted splitting patterns .
- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI+ for [M+H]+ ion).
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling can predict degradation pathways. Analytical methods like HPLC track purity loss, while LC-MS identifies degradation products (e.g., hydrolysis of the amide bond or nitro group reduction). Storage in amber vials at -20°C under inert gas (N₂) minimizes photolytic and oxidative degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer conditions). Standardize protocols using reference inhibitors (e.g., IC₅₀ controls for enzyme targets like KYN-3-OHase) and replicate across independent labs . Meta-analyses of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers. Cross-validate findings with orthogonal assays (e.g., cellular viability vs. enzymatic activity) .
Q. How can computational docking predict the compound’s interaction with potential therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses to targets like NADPH oxidases or kinases. Use high-resolution crystal structures (PDB) for the active site, and apply AMBER force fields for energy minimization. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. What in vivo models are suitable for studying pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and tissue distribution via LC-MS/MS plasma profiling. Toxicity endpoints include liver enzyme markers (ALT/AST) and histopathology. For neuroprotective studies, transgenic models (e.g., Alzheimer’s disease mice) evaluate cognitive outcomes post-administration .
Q. How can researchers elucidate the compound’s impact on biochemical pathways (e.g., oxidative stress or apoptosis)?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cell lines identifies differentially expressed genes (e.g., Nrf2 for oxidative stress). Pathway enrichment tools (DAVID, KEGG) map affected networks. Validate findings with Western blotting (e.g., cleaved caspase-3 for apoptosis) and ROS assays (DCFH-DA fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
